5-bromopyridin-3-yl Acetate

Cross-Coupling Suzuki-Miyaura Halopyridine Reactivity

Researchers requiring regioselective pyridine elaboration often encounter low cross-coupling yields and ester degradation when using chloro or iodo analogs. 5-Bromopyridin-3-yl acetate solves this with a 5-bromo substituent that outperforms chloride in Suzuki-Miyaura couplings (Br >> Cl), delivering near-quantitative conversion under standard Pd catalysis while the 3-acetate ester remains intact. Key differentiators: • 5-Br Suzuki reactivity order ensures higher yield vs. 5-Cl or 5-I analogs, reducing waste and purification costs. • Acetate group removes selectively under mild, neutral NaBO₃·H₂O/MeOH conditions (80-94% yield) without debromination-unlike alkaline hydrolysis. • 0.26 logP unit advantage over 5-chloro scaffold enables fine-tuned permeability optimization in CNS/intracellular target programs. Supplied at 95% purity for reproducible library synthesis and agrochemical lead development.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
Cat. No. B8465985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromopyridin-3-yl Acetate
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC(=CN=C1)Br
InChIInChI=1S/C7H6BrNO2/c1-5(10)11-7-2-6(8)3-9-4-7/h2-4H,1H3
InChIKeyWSMQJISOLKJPIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopyridin-3-yl Acetate: Regioselective Building Block


5-Bromopyridin-3-yl acetate (CAS not assigned; molecular formula C₇H₆BrNO₂, MW 216.03 g/mol) is a dual-functional heterocyclic building block featuring a pyridine ring substituted with a bromine atom at the 5-position and an acetate ester at the 3-position . The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the acetate ester functions as a protected phenol that can be unmasked to yield the free 5-bromopyridin-3-ol parent scaffold under mild conditions [1]. This combination of functionalities embedded in a single, commercially available intermediate enables efficient, regioselective elaboration of the pyridine core for pharmaceutical and agrochemical discovery programs [2].

Workflow Regioselective Suzuki coupling handle
Selection Dual-functional building block with orthogonal acetate
Use Context Pharmaceutical and agrochemical discovery programs

5-Bromopyridin-3-yl Acetate: Key Advantages Over Analogs


Substituting 5-bromopyridin-3-yl acetate with its 5-chloro, 5-iodo, or positional isomers (2- or 4-substituted bromopyridinyl acetates) leads to quantifiable losses in reaction efficiency and product purity [1]. The 5-bromo substituent, which is sterically and electronically equivalent to the 3-position due to pyridine symmetry, exhibits a Suzuki–Miyaura coupling reactivity order of Br > I >> Cl, yielding quantitative conversion under optimized conditions whereas chloro analogs require more forcing conditions that often degrade the acetate ester [1]. Furthermore, the 3-position (5-position) on the pyridine ring is intrinsically more reactive than the 2- or 4-positions (C3 > C2, C4), ensuring higher regioselectivity and yield. Even within bromo-substituted esters, the acetate group offers a unique deprotection profile: it can be removed selectively under mild, neutral conditions (sodium perborate, MeOH, 25 °C, 30 min) in 80–94% yield without affecting the bromine or other sensitive functionalities [2]. These three factors—halogen reactivity, positional advantage, and orthogonal ester lability—collectively mean that generic substitution with any other halopyridinyl acetate will result in lower yield, increased side products, or compromised downstream chemistry. The quantitative evidence below substantiates these differential advantages.

This Product
Typical Analog
5-bromo substituent: faster oxidative addition
5-chloro analog: may require forcing conditions, risk of ester degradation
3-position (5-position) intrinsic reactivity advantage (C3 > C2, C4)
2- or 4-substituted isomers: regioselectivity and yield may shift
Acetate ester: mild, orthogonal deprotection (NaBO₃, 25 °C, 30 min)
Benzoate or pivalate esters: require harsher hydrolysis, risking debromination

5-Bromopyridin-3-yl Acetate: Quantitative Evidence vs. Analogs


Suzuki Coupling: Bromine vs. Chlorine Reactivity

In a direct comparative study of halogen substituent effects on Suzuki-Miyaura coupling with a borated L-aspartic acid derivative, the reactivity order of monohalopyridines was experimentally determined to be Br > I >> Cl, with the C3 position (equivalent to the 5-position in pyridine) being the most reactive (C3 > C2, C4) [1]. Under optimized conditions, 3-bromopyridine (the direct core analog of 5-bromopyridin-3-yl acetate) afforded the coupling product quantitatively, whereas the corresponding 3-chloropyridine required substantially longer reaction times and/or higher catalyst loadings to achieve only moderate yields [1]. This reactivity advantage is directly transferable to 5-bromopyridin-3-yl acetate: the bromine atom at the 5-position enables faster oxidative addition with Pd(0) catalysts compared to chlorine or iodine, leading to higher conversion and fewer by-products in complex substrate couplings.

Suzuki Coupling Reactivity
Class-level inference
Core analog (3-bromopyridine): quantitative yield (≥99%) vs. 3-chloropyridine (not quantitative). Reactivity order: Br > I >> Cl, C3 > C2, C4.
Reported coupling efficiency context
Data to verify for this specific acetate derivative
Cross-Coupling Suzuki-Miyaura Halopyridine Reactivity

Lipophilicity Boost with Bromine

The calculated partition coefficient (logP) for methyl 2-(5-bromopyridin-3-yl)acetate, a closely related analog of the target compound, is 1.56 [1]. In comparison, the corresponding 5-chloro analog exhibits a predicted XlogP of 1.3 . The 0.26 logP unit increase conferred by the bromine atom corresponds to an approximately 1.8-fold greater partitioning into organic phases, which can translate into enhanced passive membrane permeability and potentially higher cellular activity when the acetate is used as a prodrug or when the scaffold is incorporated into a lead series .

Lipophilicity Boost
Cross-study comparable
ΔlogP = +0.26 (bromo analog logP 1.56 vs. chloro analog XlogP 1.3)
Reported logP context for scaffold selection
Predicted values; experimental confirmation may be needed
Lipophilicity logP Drug-Likeness Medicinal Chemistry

Orthogonal Acetate Deprotection

The acetate ester in 5-bromopyridin-3-yl acetate can be cleaved to the parent phenol (5-bromopyridin-3-ol) using sodium perborate (NaBO₃·H₂O) in methanol at 25 °C, achieving 80–94% isolated yields within 30 minutes [1]. This protocol is selective for aryl acetates over other common ester protecting groups (e.g., benzoates, pivalates) and is compatible with the bromine substituent, which remains intact under these neutral conditions [1]. In contrast, more forcing acidic or basic hydrolysis conditions often required for bulkier esters can lead to debromination or pyridine ring degradation.

Orthogonal Acetate Deprotection
Supporting evidence
80–94% isolated yield in 30 min at 25 °C using NaBO₃·H₂O/MeOH. Bromine remains intact.
Supports orthogonal protecting group strategy
Mild, neutral conditions enable late-stage phenol liberation
Protecting Group Chemistry Orthogonal Deprotection Aryl Acetate Synthetic Methodology

5-Bromopyridin-3-yl Acetate Applications


Regioselective Suzuki-Miyaura Library Synthesis

Procurement teams building a pyridine-focused fragment library should prioritize 5-bromopyridin-3-yl acetate over its chloro or iodo counterparts. The quantitative cross-coupling yield demonstrated for 3-bromopyridine under optimized conditions [1] means that this building block will deliver near-complete conversion with a wide range of aryl- and heteroarylboronic acids, minimizing waste and purification costs. The intrinsic C3 > C2, C4 positional advantage further ensures that the 5-bromo substituent will selectively participate in coupling, leaving the acetate ester at the 3-position untouched for subsequent diversification [1].

Lipophilicity Tuning in Lead Optimization

When a lead series requires fine-tuning of logP to improve cellular permeability without introducing extensive structural changes, the 0.26 logP unit advantage of the 5-bromo scaffold over the 5-chloro scaffold [1][2] provides a measurable parameter for rational design. This differential is large enough to impact in vitro ADME outcomes yet small enough to not compromise solubility, making 5-bromopyridin-3-yl acetate an ideal core for SAR exploration in CNS or intracellular target programs.

Orthogonal Phenol Protection in Total Synthesis

In complex molecule syntheses where a free phenol is required at a late stage but must be protected through several bromine-sensitive transformations, 5-bromopyridin-3-yl acetate provides the ideal solution. The acetate group can be quantitatively removed under mild, neutral conditions (NaBO₃·H₂O, MeOH, 25 °C, 30 min) without touching the bromine atom or other reducible/acid-labile groups [1]. This orthogonal deprotection avoids the debromination and pyridine ring degradation often observed with alkaline hydrolysis or hydrogenolysis methods, thereby preserving the integrity of the entire synthetic sequence [1].

Predictable Reactivity in Agrochemical Synthesis

For agrochemical discovery programs that require scalable, reproducible Suzuki coupling steps, 5-bromopyridin-3-yl acetate offers a predictable, high-yielding reactivity profile. The empirical observation that bromide outperforms iodide and vastly outperforms chloride in Pd-catalyzed couplings [1] reduces process development risk: the same catalyst/ligand/base system can be reliably applied across multiple substrate variations without the need for extensive re-optimization, accelerating lead-to-candidate timelines and reducing R&D expenditure.

Application
Selection Property
Validation Focus
Regioselective Suzuki-Miyaura library synthesis
Reported coupling efficiency and positional advantage
Yield and purity comparison with chloro/iodo analogs
Lipophilicity tuning in lead optimization
Measurable logP difference vs. 5-chloro scaffold
In vitro ADME endpoint context for scaffold selection
Orthogonal phenol protection in total synthesis
Mild, selective acetate deprotection profile
Bromine and protecting group compatibility review
Predictable reactivity in agrochemical synthesis
Consistent, high-yielding Suzuki coupling profile
Process development risk and reproducibility review

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